
5-Amino-7-(Cyclohexylamino)-1-Ethyl-6-Fluor-4-oxo-1,4-Dihydrochinolin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS1842856 ist ein spezifischer Inhibitor des Transkriptionsfaktors Forkhead-Box-Protein O1 (FoxO1). Es ist bekannt für seine Fähigkeit, die transkriptionelle Aktivität von FoxO1 mit einem IC50-Wert von 33 Nanomolar zu hemmen . Diese Verbindung ist zellpermeabel und wurde in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von FoxO1 in verschiedenen biologischen Prozessen zu untersuchen .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Mechanism of Action
AS1842856 inhibits FoxO1, leading to increased apoptosis in cancer cells. Research indicates that treatment with AS1842856 enhances pro-apoptotic gene expression and reduces colony formation in various cancer cell lines, including glioblastoma multiforme and basal-like breast cancer cells .
Case Studies
- Glioblastoma Multiforme : In a study involving glioblastoma cell lines, AS1842856 treatment resulted in significant apoptosis and reduced cell proliferation. Specifically, U87MG cells showed resistance to AS1842856, while other lines demonstrated decreased colony formation following treatment .
- Colon Cancer : The inhibition of FoxO1 by AS1842856 also impacted colon cancer cell lines (HCT116 and SW480), leading to reduced colony formation and increased apoptosis. This suggests a potential role for AS1842856 in the treatment of colon cancer .
Wound Healing
Clinical Applications
AS1842856 has shown promise in promoting wound healing, particularly in diabetic models. It acts by enhancing the healing process through the modulation of cellular pathways involved in tissue repair.
Research Findings
In pharmacodynamics experiments, AS1842856 significantly improved wound healing in diabetic mice models. The compound was found to enhance the healing rate by modulating the activity of FoxO1, which is crucial for cellular responses to stress and inflammation .
Allergic Inflammation
Impact on Asthma
AS1842856 has been studied for its effects on allergic asthmatic inflammation. In animal models, pretreatment with AS1842856 reduced the expression of M2 macrophage-associated genes and cytokines involved in allergic responses, suggesting its potential utility in managing asthma .
Diabetes Management
Role in Glucose Metabolism
The inhibition of FoxO1 by AS1842856 may also play a role in glucose metabolism regulation. Studies indicate that it can improve fasting glycemia levels in diabetic models, thereby contributing to diabetes management strategies .
Summary Table of Applications
Wirkmechanismus
Target of Action
The primary target of this compound, also known as AS1842856 , is the Forkhead box protein O1 (FoxO1) . FoxO1 is a transcription factor that plays a crucial role in regulating various biological processes, including gluconeogenesis, adipogenesis, and autophagy .
Mode of Action
AS1842856 acts by selectively inhibiting FoxO1 . It decreases FoxO1-mediated promoter activity, thereby regulating the transcription of genes under the control of FoxO1 .
Biochemical Pathways
The inhibition of FoxO1 by AS1842856 affects several biochemical pathways. It regulates gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . It also suppresses autophagy, a cellular process involved in the degradation and recycling of cellular components . Additionally, it inhibits adipocyte differentiation, which is the process by which preadipocytes mature into adipocytes .
Pharmacokinetics
It is noted that as1842856 is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of FoxO1 by AS1842856 leads to several molecular and cellular effects. It decreases glucose production by the liver and inhibits the differentiation of adipocytes . In diabetic mice, it has been shown to attenuate fasting plasma glucose levels .
Biochemische Analyse
Biochemical Properties
This compound interacts with FoxO1, a transcription factor that plays crucial roles in cell cycle control, apoptosis, metabolism, and adipocyte differentiation . The interaction between 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and FoxO1 inhibits the DNA binding of FoxO1, thereby affecting its activity .
Cellular Effects
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid influences cell function by suppressing adipogenesis, the process of fat cell differentiation . It affects cell signaling pathways related to FoxO1 and impacts gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the DNA binding of FoxO1 . This inhibition affects the regulation of genes involved in adipogenesis, leading to a suppression of fat cell formation .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on cellular function have been observed over time in laboratory settings
Metabolic Pathways
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in the regulation of metabolic pathways related to adipogenesis . It interacts with enzymes and cofactors associated with FoxO1, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AS1842856 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch Reinigungsprozesse wie Umkristallisation gewonnen .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für AS1842856 nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um ihre Stabilität und Wirksamkeit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AS1842856 unterliegt in erster Linie Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es bindet spezifisch an die aktive Form von FoxO1 und hemmt dessen transkriptionelle Aktivität .
Häufige Reagenzien und Bedingungen
Die Verbindung wird oft in Zellkulturversuchen verwendet, bei denen sie in Dimethylsulfoxid (DMSO) gelöst und dem Kulturmedium zugesetzt wird. Die typische verwendete Konzentration liegt im Bereich von 0,1 bis 10 Mikromolar .
Wichtige gebildete Produkte
Da AS1842856 ein Inhibitor ist, bildet es keine wichtigen Produkte durch chemische Reaktionen. Stattdessen bildet es einen Komplex mit FoxO1, was zur Hemmung der FoxO1-vermittelten Transkription führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AS1708727: Ein weiterer FoxO1-Inhibitor mit ähnlichen Bindungseigenschaften, aber unterschiedlicher chemischer Struktur.
MK-2206: Ein Inhibitor des AKT-Signalwegs, der indirekt die FoxO1-Aktivität beeinflusst.
Einzigartigkeit
AS1842856 ist einzigartig in seiner hohen Spezifität und Potenz für die Hemmung von FoxO1. Im Gegensatz zu anderen Verbindungen, die möglicherweise breitere Ziele haben, hemmt AS1842856 selektiv FoxO1, ohne andere Mitglieder der Forkhead-Box-O-Familie wie FoxO3a und FoxO4 zu beeinflussen.
Biologische Aktivität
AS1842856 is a selective inhibitor of the FOXO1 transcription factor, which plays a significant role in various biological processes, including apoptosis, cell differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of AS1842856, supported by research findings and case studies.
AS1842856 primarily functions by inhibiting the activity of FOXO1, a member of the Forkhead box O (FOXO) transcription factor family. FOXO1 is involved in regulating genes associated with cell survival, proliferation, and differentiation. By inhibiting FOXO1, AS1842856 disrupts its ability to transactivate pro-apoptotic genes and other targets that promote cell survival.
- Inhibition of Apoptosis : In glioblastoma and breast cancer cell lines, AS1842856 treatment led to increased expression of pro-apoptotic genes such as FAS and BIM, resulting in enhanced apoptosis and reduced colony formation .
- Cell Cycle Regulation : In osteosarcoma cell lines, AS1842856 was shown to induce cell cycle arrest at the G2/M phase, indicating its potential to modulate cell proliferation .
Effects on Cancer Cell Lines
Research has demonstrated that AS1842856 exhibits significant anti-cancer properties across various malignancies:
- Acute Myeloid Leukemia (AML) : AS1842856 effectively induced differentiation in AML cell lines by downregulating oncogenic pathways critical for leukemogenesis. It was found to suppress genes associated with the FOXO family and significantly reduced cell viability at concentrations ranging from 0.023 to 1.542 μM .
- Adipogenesis Suppression : In studies focusing on adipogenesis, AS1842856 inhibited lipid accumulation in preadipocytes by maintaining FOXO1 in a dephosphorylated state, thereby blocking its activation during adipocyte differentiation . This suggests a potential application in obesity management.
Case Study 1: Glioblastoma Treatment
A study involving GBM cells treated with AS1842856 revealed a marked increase in apoptosis after 48 hours of exposure. The treatment led to a significant upregulation of pro-apoptotic genes and a decrease in cell viability, highlighting the compound's effectiveness against resistant cancer stem cells .
Case Study 2: Acute Myeloid Leukemia Differentiation
In another investigation, AS1842856 was administered to various AML cell lines. The results showed that it induced differentiation while inhibiting proliferation by affecting critical signaling pathways. Microarray analysis post-treatment indicated significant changes in gene expression profiles, with 3361 genes showing differential expression .
Data Summary
The following table summarizes key findings regarding the biological activity of AS1842856:
Cancer Type | Effect | Mechanism | IC50 (μM) |
---|---|---|---|
Glioblastoma | Increased apoptosis | Upregulation of FAS and BIM | Not specified |
Acute Myeloid Leukemia | Induced differentiation | Downregulation of oncogenic pathways | 0.023 - 1.542 |
Breast Cancer | Reduced colony formation | Increased pro-apoptotic gene expression | Not specified |
Adipogenesis | Suppressed lipid accumulation | Maintained FOXO1 in dephosphorylated state | Not specified |
Eigenschaften
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does AS1842856 interact with its target and what are the downstream effects?
A1: AS1842856 acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, AS1842856 inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []
Q2: What evidence exists for the in vivo efficacy of AS1842856 in treating T2DM?
A2: The research demonstrates the efficacy of AS1842856 in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of AS1842856 to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, AS1842856 did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, AS1842856 also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.